Enhanced Lipophilicity (LogP) Compared to Ethyl 3-hydroxybutanoate
Ethyl 2-ethyl-3-hydroxybutanoate exhibits a substantially higher calculated LogP (0.96–1.22) than ethyl 3-hydroxybutanoate (LogP ≈ 0.32), indicating a more than 4-fold increase in predicted octanol-water partition coefficient [1][2]. This difference arises from the additional 2-ethyl substituent, which increases hydrophobicity and may influence passive diffusion across biological membranes and distribution in biphasic systems.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | 0.9565 (ChemSrc) / 1.22 (KOWWIN v1.67 estimate) [1][2] |
| Comparator Or Baseline | Ethyl 3-hydroxybutanoate (LogP = 0.3204) [3] |
| Quantified Difference | Approximately 3- to 4-fold higher LogP (0.64–0.90 log units) |
| Conditions | Calculated using ACD/Labs Percepta Platform (target) and Molbase database (comparator) [1][3] |
Why This Matters
Higher LogP predicts increased membrane permeability and altered tissue distribution, making this compound suitable for applications where moderate lipophilicity is required over the more hydrophilic ethyl 3-hydroxybutanoate.
- [1] ChemSrc. CAS 5465-11-2: ethyl 2-ethyl-3-hydroxybutanoate. Accessed 2026. View Source
- [2] ChemSpider. Ethyl 2-ethyl-3-hydroxybutanoate. CSID:202165. KOWWIN v1.67 estimate. Accessed 2026. View Source
- [3] Molbase. Ethyl 3-hydroxybutanoate (CAS 5405-41-4). LogP value. Accessed 2026. View Source
